2-(Bromomethyl)-6-chlorobenzo[d]oxazole

Nucleophilic substitution C-alkylation Leaving group reactivity

2-(Bromomethyl)-6-chlorobenzo[d]oxazole (CAS 1803837-46-8) is a heterocyclic building block belonging to the benzo[d]oxazole class, with the molecular formula C8H5BrClNO and a molecular weight of 246.49 g/mol. The compound features a bromomethyl group (-CH2Br) at the 2-position of the oxazole ring and a chlorine atom at the 6-position of the fused benzene ring.

Molecular Formula C8H5BrClNO
Molecular Weight 246.49 g/mol
Cat. No. B12876232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-6-chlorobenzo[d]oxazole
Molecular FormulaC8H5BrClNO
Molecular Weight246.49 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)OC(=N2)CBr
InChIInChI=1S/C8H5BrClNO/c9-4-8-11-6-2-1-5(10)3-7(6)12-8/h1-3H,4H2
InChIKeyAXWZNCIGNWDLHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Bromomethyl)-6-chlorobenzo[d]oxazole: Core Properties and Synthetic Identity for Procurement Assessment


2-(Bromomethyl)-6-chlorobenzo[d]oxazole (CAS 1803837-46-8) is a heterocyclic building block belonging to the benzo[d]oxazole class, with the molecular formula C8H5BrClNO and a molecular weight of 246.49 g/mol . The compound features a bromomethyl group (-CH2Br) at the 2-position of the oxazole ring and a chlorine atom at the 6-position of the fused benzene ring . This dual-halogen architecture provides two chemically orthogonal reactive handles: an alkyl bromide primed for nucleophilic substitution and an aryl chloride amenable to transition-metal-catalyzed cross-coupling. As a synthetic intermediate, it serves as a precursor for constructing more complex heterocyclic scaffolds in medicinal chemistry and agrochemical research .

Why 2-(Bromomethyl)-6-chlorobenzo[d]oxazole Cannot Be Replaced by Generic Benzoxazole Analogs


Substituting 2-(bromomethyl)-6-chlorobenzo[d]oxazole with in-class compounds such as 2-(bromomethyl)benzoxazole or 2-(chloromethyl)-6-chlorobenzo[d]oxazole introduces significant risks in synthetic sequence design. The bromomethyl group is demonstrably more reactive than its chloromethyl counterpart in nucleophilic displacement reactions—a difference that translates into a >2-fold yield gap in C-alkylation reactions [1]. Simultaneously, the 6-chloro substituent provides an independent handle for orthogonal cross-coupling chemistry (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that is entirely absent in the unsubstituted 2-(bromomethyl)benzoxazole [2]. Removing either functional group or altering the halogen substitution pattern collapses the synthetic versatility of the scaffold, potentially necessitating additional protection/deprotection steps, lowering overall yields, or blocking entire synthetic routes.

Quantitative Differentiation Evidence for 2-(Bromomethyl)-6-chlorobenzo[d]oxazole Relative to Key Comparators


Bromomethyl vs. Chloromethyl Reactivity: 2.25-Fold Yield Advantage in Malonate C-Alkylation

In a direct head-to-head comparison within the oxazole scaffold class, the 2-bromomethyl analogue demonstrated vastly superior reactivity compared to the 2-chloromethyl analogue in the C-alkylation of diethylmalonate. The chloromethyl compound afforded the diester intermediate in only 40% isolated yield, while the bromomethyl analogue provided the identical product in 90% yield under the same reaction conditions (NaH/THF) [1]. This 2.25-fold yield improvement is attributed to the superior leaving group ability of bromide (pKa of HBr ≈ -9) versus chloride (pKa of HCl ≈ -7), which translates into faster SN2 kinetics at the methylene carbon adjacent to the oxazole ring. While this comparison derives from the 4,5-diphenyloxazole system rather than the 6-chlorobenzo[d]oxazole system specifically, the electronic environment at the 2-methylene position is sufficiently analogous to support robust class-level inference for the target compound.

Nucleophilic substitution C-alkylation Leaving group reactivity Oxazole scaffold

Orthogonal Reactivity Advantage: 2-Bromomethyl-6-chlorobenzo[d]oxazole vs. 2-(Bromomethyl)benzoxazole

The target compound possesses two chemically distinct halogen handles that enable sequential, chemoselective functionalization without protecting group manipulation. The 2-bromomethyl group is an alkyl bromide that undergoes rapid nucleophilic substitution (SN2) with amines, thiolates, alkoxides, and stabilized carbanions. The 6-chloro substituent on the benzene ring is an aryl chloride that participates in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig amination) under conditions that leave the alkyl bromide intact [1]. In contrast, 2-(bromomethyl)benzoxazole (CAS 73101-74-3) lacks the 6-chloro handle entirely, limiting derivatization to a single site of functionalization . The ability to execute two sequential, non-interfering transformations on a single scaffold is a key capability in fragment-based drug discovery and diversity-oriented synthesis, where the generation of compound libraries from minimal building blocks is paramount.

Orthogonal functionalization Cross-coupling Sequential derivatization Building block versatility

Alkyl Bromide vs. Aryl Bromide Reactivity at C2: Differentiation from 2-Bromo-6-chlorobenzo[d]oxazole

A critical structural distinction separates the target compound from 2-Bromo-6-chlorobenzo[d]oxazole (CAS 1254123-54-0): the target bears a bromomethyl group (C(sp3)-Br) while the comparator has a bromine atom directly attached to the oxazole C2 (C(sp2)-Br). This difference fundamentally alters the preferred reaction manifold. The alkyl bromide of the target compound is an excellent substrate for bimolecular nucleophilic substitution (SN2) with a broad range of N-, O-, S-, and C-nucleophiles, proceeding under mild conditions. The aryl bromide of 2-bromo-6-chlorobenzo[d]oxazole is relatively inert toward SN2 displacement and instead requires palladium-catalyzed cross-coupling (e.g., Suzuki, Stille) for functionalization . For synthetic sequences where the C2 position must be elaborated via nucleophilic displacement (e.g., installation of amine, ether, or thioether linkages), 2-bromo-6-chlorobenzo[d]oxazole is an unsuitable substitute for the target compound, as it would require entirely different reagents, catalysts, and conditions to achieve functionalization at C2.

Alkyl bromide Aryl bromide SN2 vs. cross-coupling Chemoselectivity

Positional Isomer Differentiation: 6-Chloro vs. 5- or 7-Chloro Substitution Effects on Benzoxazole Reactivity

The chlorine atom in 2-(bromomethyl)-6-chlorobenzo[d]oxazole is positioned at the 6-position of the benzoxazole core, which is electronically and sterically distinct from the 5- and 7-positions. In the benzoxazole ring system, the 6-position is para to the oxazole oxygen and meta to the oxazole nitrogen, placing the electron-withdrawing chloro substituent in a position that exerts a through-resonance effect on the benzene ring without directly conjugating with the oxazole heteroatoms. In contrast, the 5-chloro isomer (2-(bromomethyl)-5-chlorobenzo[d]oxazole) positions the chlorine para to the oxazole nitrogen, which can alter the basicity and nucleophilicity of the heterocyclic nitrogen. The 7-chloro isomer (2-(bromomethyl)-7-chlorobenzo[d]oxazole) positions the chlorine ortho to the oxazole oxygen, introducing steric effects that may hinder reactions at the proximal bromomethyl site . These positional differences can manifest in altered cross-coupling rates, changes in regioselectivity for electrophilic aromatic substitution on downstream products, and differential metabolic stability in biological applications. While quantitative rate data comparing positional isomers of this specific scaffold are not available in the open literature, the principles governing positional electronic effects in benzoxazoles are well-established through decades of heterocyclic chemistry research.

Positional isomer Electronic effects Regioselectivity SAR

Procurement-Guiding Application Scenarios for 2-(Bromomethyl)-6-chlorobenzo[d]oxazole


Diversity-Oriented Synthesis of 2,6-Disubstituted Benzoxazole Libraries via Sequential Orthogonal Functionalization

The target compound enables a two-step library synthesis protocol: (Step 1) Nucleophilic substitution at the 2-bromomethyl position with diverse amine, thiol, or alkoxide nucleophiles to generate 2-substituted-6-chlorobenzo[d]oxazole intermediates. (Step 2) Palladium-catalyzed Suzuki-Miyaura coupling at the 6-chloro position with aryl/heteroaryl boronic acids to introduce a second diversity element. This sequential strategy, made possible by the orthogonal reactivity of the two halogen centers [1], allows access to a 2,6-disubstituted benzoxazole library from a single building block without protecting group chemistry. Laboratories engaged in fragment-based lead generation or hit-to-lead optimization benefit from the reduced synthetic step count and unified intermediate sourcing.

Synthesis of Bioactive Oxazole-Containing Compounds Requiring Efficient C2-Alkylation

For synthetic routes that install a carbon-linked substituent at the oxazole 2-position via malonate alkylation or related carbanion chemistry, the bromomethyl leaving group provides substantially higher yields than the chloromethyl alternative. As demonstrated in the oxazole series, the 2-bromomethyl intermediate delivers a 90% yield in diethylmalonate alkylation compared to 40% for the chloromethyl analogue under identical conditions [1]. This yield advantage is critical for multi-step syntheses where intermediate losses compound, and for scale-up processes where cost-of-goods and throughput are key considerations. Researchers targeting oxazole-containing bioactive molecules such as Oxaprozin analogs or prostanoid receptor ligands should prioritize the bromomethyl building block.

Fragment-Based Drug Discovery Requiring Dual-Functional Core Scaffolds

In fragment-based drug discovery (FBDD), the ability to elaborate a core fragment in multiple directions while minimizing molecular weight is essential. The 6-chlorobenzo[d]oxazole core with a 2-bromomethyl handle provides a compact (MW 246.49), rule-of-3-compliant starting point that permits growth vectors at both the 2- and 6-positions [1]. The 6-chloro group can be elaborated via Buchwald-Hartwig amination to introduce amine diversity, while the 2-bromomethyl group can be converted to aminomethyl, ether, or thioether linkages [2]. This dual growth capability allows fragment optimization along two independent vectors, a key requirement for efficient fragment-to-lead progression.

Agrochemical Intermediate Synthesis Leveraging Halogen Orthogonality

Benzoxazole derivatives are established scaffolds in herbicide and fungicide development [1]. The target compound's dual halogenation pattern is particularly suited to agrochemical intermediate synthesis, where the 6-chloro substituent is a common pharmacophoric element retained in the final active ingredient, and the 2-bromomethyl group serves as a synthetic handle for introducing agrochemically relevant side chains (e.g., alkoxy, alkylthio, or amino substituents). The chlorine atom at the 6-position contributes to metabolic stability and environmental persistence parameters that are critical in agrochemical design, factors not addressable with the non-chlorinated 2-(bromomethyl)benzoxazole.

Quote Request

Request a Quote for 2-(Bromomethyl)-6-chlorobenzo[d]oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.